molecular formula C9H8BrClO B015139 2-Bromo-3'-chloropropiophenone CAS No. 34911-51-8

2-Bromo-3'-chloropropiophenone

Cat. No.: B015139
CAS No.: 34911-51-8
M. Wt: 247.51 g/mol
InChI Key: OFNMQTRHMBQQEA-UHFFFAOYSA-N
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Description

2-Bromo-3'-chloropropiophenone (CAS 34911-51-8) is an organic compound with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol . It is a halogenated propiophenone derivative featuring a bromine atom at the α-carbon of the ketone group and a chlorine atom at the 3'-position of the phenyl ring. Key physicochemical properties include:

  • Boiling Point: 295°C (at 760 mmHg)
  • Density: 1.518 g/cm³
  • Flash Point: 132.2°C .

The compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of bupropion hydrochloride, an antidepressant and smoking cessation drug . However, it is recognized as a mutagenic impurity in bupropion formulations, requiring strict control under ICH M7(R1) guidelines .

Commercial samples typically have a purity of 95–98% and are supplied as liquids or solids for research and industrial use . Synonyms include α-bromo-3-chloropropiophenone, bromochlorophenylpropanone, and Bupropion Impurity 5 .

Preparation Methods

Bromination of 3'-Chloropropiophenone Using Molecular Bromine

The most widely documented method involves α-bromination of 3'-chloropropiophenone with molecular bromine (Br₂) in dichloromethane (DCM). This electrophilic substitution reaction proceeds via a Lewis acid-mediated mechanism, typically using aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts .

Reaction Conditions and Optimization

The reaction is conducted at 0–5°C to minimize di-bromination side reactions. A stoichiometric ratio of 1:1.05 (3'-chloropropiophenone:Br₂) ensures complete conversion while avoiding excess bromine, which could lead to overhalogenation . Post-reaction quenching with saturated potassium carbonate (K₂CO₃) neutralizes residual HBr, and the product is isolated via dichloromethane extraction followed by rotary evaporation.

Table 1: Key Parameters for Molecular Bromine-Based Synthesis

ParameterValue/RangeImpact on Yield/Purity
Temperature0–5°CPrevents thermal decomposition
Bromine Equivalents1.05 eqMinimizes di-bromination
CatalystFeCl₃ (0.5 mol%)Enhances regioselectivity
Reaction Time30–60 minutesBalances conversion and side reactions
Isolation MethodDCM extractionAchieves ≥95% purity

This method yields 72–80% of 2-bromo-3'-chloropropiophenone with HPLC purity exceeding 99% . However, handling liquid bromine poses safety risks, necessitating strict containment protocols.

Sodium Bromide/Hydrogen Peroxide Bromination System

An alternative approach replaces molecular bromine with sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in a water-halohydrocarbon biphasic solvent . This method generates bromine in situ, improving safety and reducing volatile Br₂ emissions.

Mechanistic Pathway

The reaction proceeds through the oxidation of NaBr by H₂O₂ in acidic media (H₂SO₄), producing bromine radicals that selectively target the α-carbon of 3'-chloropropiophenone:

2NaBr+H2O2+H2SO4Br2+Na2SO4+2H2O2 \text{NaBr} + \text{H}2\text{O}2 + \text{H}2\text{SO}4 \rightarrow \text{Br}2 + \text{Na}2\text{SO}4 + 2 \text{H}2\text{O}

The aqueous-organic biphasic system (e.g., water-chloroform) facilitates efficient bromine transfer to the organic phase, where the reaction occurs.

Table 2: Performance Metrics for NaBr/H₂O₂ Bromination

MetricValueNotes
Yield68–75%Lower than Br₂ method
Purity (HPLC)98–99%Requires recrystallization
Reaction Time4–6 hoursSlower kinetics vs. Br₂
Environmental ImpactReduced Br₂ emissionsAligns with green chemistry principles

While this method is safer, its lower yield and longer reaction time limit industrial adoption without process intensification .

Flow Chemistry-Enhanced Bromination

Continuous flow reactors address scalability challenges inherent in batch processes. A recent study demonstrated a flow system combining 3'-chloropropiophenone and Br₂ in DCM at 44°C with a 10-minute residence time .

System Configuration and Advantages

  • Reactor Design : Coiled tubular reactor with a 5-bar back-pressure regulator.

  • Mixing Efficiency : T-piece mixer ensures homogeneous bromine distribution.

  • Quenching : In-line addition of 50% saturated K₂CO₃ immediately halts the reaction post-residence time.

Table 3: Flow vs. Batch Bromination Comparison

ParameterFlow SystemBatch System
Yield84–96%72–80%
Reaction Time10 minutes30–60 minutes
Solvent Consumption40% reductionHigher
ScalabilityLinear scale-upLimited by vessel size

Flow chemistry achieves near-quantitative conversion (96%) and reduces solvent waste, making it ideal for large-scale pharmaceutical production .

Comparative Analysis of Preparation Methods

Yield and Purity

  • Molecular Bromine (Batch) : Highest yield (80%) but significant safety risks.

  • NaBr/H₂O₂ (Batch) : Moderate yield (75%) with improved safety.

  • Flow Chemistry : Superior yield (96%) and scalability.

Environmental and Economic Considerations

  • The NaBr/H₂O₂ system reduces hazardous waste but requires costly post-treatment for bromide ion recovery.

  • Flow systems minimize solvent use and energy consumption, offering long-term cost savings despite higher initial setup costs.

Industrial Applicability

Pharmaceutical manufacturers prioritize flow chemistry for bupropion intermediate synthesis due to regulatory demands for impurity control (ICH Q11 guidelines). Batch methods remain relevant for small-scale API trials.

Chemical Reactions Analysis

Substitution Reactions

Bromination and Halogen Exchange
The compound undergoes electrophilic aromatic substitution under controlled conditions. Key examples include:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
BrominationBr₂, AlCl₃, CH₂Cl₂, 65–70°C, 5–6 hours2,4-Dibromo-3'-chloropropiophenone72–80%
Sandmeyer ReactionCuBr/HBr, 30–65°C, 2–3 hours3'-Chloro-bromoacetophenone86–87%

In bromination, stoichiometric ratios of 1:1.05 (m-chloropropiophenone:Br₂) achieve optimal yields . Aluminum chloride acts as a Lewis acid catalyst, while dichloromethane serves as an inert solvent to stabilize reactive intermediates .

Nucleophilic Amination

t-Butylamine-Mediated Alkylation
The α-bromo ketone group reacts with bulky amines under reflux conditions:

text
Reaction Pathway: 1. This compound + t-butylamine → Bupropion free base 2. HCl in ethanol → Bupropion hydrochloride
  • Conditions : Acetone/water solvent, 2.5 hours reflux, 120°C evaporation

  • Yield : 72–80% after recrystallization in ethanol

  • Byproducts : Minimal (<0.1% impurities by HPLC)

This two-step process highlights the compound’s role in synthesizing antidepressants like bupropion.

Radical Chlorination

N-Bromosuccinimide (NBS)-Induced Halogenation
Under radical initiation, the compound undergoes α-chlorination:

ParameterValue
ReagentsNBS, benzoyl peroxide, acetic acid
TemperatureReflux (118°C)
Time6 hours
Product2-Chloro-3'-bromoacetophenone
Purity≥99.4% (HPLC)
Yield86.6–87.2%

Steam distillation and chlorobenzene recrystallization are critical for isolating high-purity products .

Oxidation and Reduction

While less common, documented transformations include:

Oxidation

  • Reagents : KMnO₄/H₂SO₄

  • Product : 3'-Chlorobenzoic acid (via ketone oxidation)

  • Limitation : Low yield (~40%) due to competing side reactions

Reduction

  • Reagents : NaBH₄/EtOH

  • Product : 2-Bromo-3'-chloro-1-phenylpropanol

  • Selectivity : Stereochemical control remains challenging

Environmental Stability

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and HCl gases

  • Hydrolysis : Susceptible to aqueous base (pH >10), forming 3'-chlorohydrocinnamic acid

Industrial-Scale Considerations

  • Solvent Recovery : Dichloromethane and ethyl acetate are recycled via fractional distillation

  • Waste Management : Bromine residues require neutralization with NaHSO₃ to prevent environmental release

Mechanism of Action

Comparison with Similar Compounds

The structural and functional analogs of 2-Bromo-3'-chloropropiophenone differ in substituent positions, halogen types, or additional functional groups. Below is a detailed comparison:

Structural Analogs

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

  • Molecular Formula : C₉H₉BrO₂
  • Key Differences : Methoxy (-OCH₃) group at the 4'-position instead of chlorine.
  • Applications : Intermediate in organic synthesis under controlled conditions .
  • Safety: Limited toxicity data, but similar brominated ketones often share irritant properties .

3-Chloropropiophenone (CAS 34841-35-5)

  • Molecular Formula : C₉H₉ClO
  • Key Differences : Lacks the bromine atom at the α-carbon.
  • Role : Intermediate in bupropion synthesis; less reactive due to absence of bromine .

2-Bromo-4'-methylpropiophenone (CAS 1451-82-7)

  • Molecular Formula : C₁₀H₁₁BrO
  • Key Differences : Methyl (-CH₃) group at the 4'-position instead of chlorine.
  • Applications : Used in agrochemical and pharmaceutical synthesis .

Physicochemical and Functional Comparison

Property This compound 2-Bromo-4'-methoxyacetophenone 3-Chloropropiophenone
Molecular Weight 247.52 g/mol 229.07 g/mol 168.62 g/mol
Boiling Point 295°C Not reported ~250°C (estimated)
Halogen Substituents Br (α), Cl (3') Br (α), OCH₃ (4') Cl (3')
Reactivity High (dual halogenation) Moderate (methoxy stabilizes) Low
Toxicity Genotoxic Not characterized Less studied

Biological Activity

2-Bromo-3'-chloropropiophenone (BCP) is a chemical compound with the molecular formula C₉H₈BrClO, primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its biological activity has garnered attention due to its mutagenic, clastogenic, and aneugenic properties, which are critical for understanding its safety and efficacy in medicinal applications.

  • Molecular Weight : 247.52 g/mol
  • Solubility : Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate.
  • Structural Formula : The compound features a bromine atom and a chlorine atom attached to a phenyl group, which contributes to its reactivity.

BCP interacts with biological systems primarily through the inhibition of norepinephrine and dopamine reuptake. This mechanism is similar to that of certain antidepressants, suggesting potential therapeutic applications. Additionally, BCP has been shown to induce the production of reactive oxygen species (ROS) in cells, which may underlie its genotoxic effects.

Genotoxicity

Research indicates that BCP exhibits significant genotoxic effects:

  • Mutagenicity : In the Ames test, BCP showed mutagenic properties with S9 metabolic activation, increasing mutant frequencies significantly in Salmonella strains .
  • Clastogenicity and Aneugenicity : BCP has been identified as clastogenic and aneugenic, with studies demonstrating its ability to cause chromosomal damage and affect cell division processes .

The following table summarizes key findings related to the genotoxicity of BCP:

Study Method Used Findings
Ames TestMutagenicity TestingIncreased mutant frequency (up to 145-fold)
In Vitro Micronucleus AssayClastogenicity TestingInduced micronuclei formation (up to 5.1-fold increase)
Reactive Metabolite GenerationROS InductionInduces oxidative stress in cells

Pharmacological Implications

Given its mechanism of action and biological activity, BCP serves as a precursor in the synthesis of various pharmaceuticals. It is notably involved in producing bupropion derivatives, which are used as antidepressants and smoking cessation aids. However, due to its genotoxic properties, careful consideration is required regarding its acceptable levels in pharmaceutical formulations.

Case Studies

  • Bupropion Impurity Study : A study examined BCP as an impurity in bupropion formulations. It was determined that levels should not exceed 0.1% due to its mutagenic potential .
  • Chemical Genetic Screening : Research involving chemical genetic screening highlighted BCP's role in synthesizing compounds with potential antidepressant activity while emphasizing the need for monitoring its genotoxic effects during drug development .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 2-Bromo-3'-chloropropiophenone in pharmaceutical intermediate synthesis?

The compound is synthesized via α-bromination of 3'-chloropropiophenone using brominating agents like molecular bromine or N-bromosuccinimide (NBS). A typical method involves reacting 3'-chloropropiophenone with bromine in acetic acid under controlled temperature (0–5°C) to minimize side reactions. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .

Q. Which analytical methods are recommended for identifying this compound in reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for bromine (δ ~4.5 ppm for CH₂Br) and the carbonyl group (δ ~200 ppm in ¹³C NMR). Impurity profiling often follows pharmacopeial guidelines using reference standards .

Q. What safety protocols are essential when handling this compound?

The compound is a lachrymator and respiratory irritant (GHS hazard codes H315, H319, H335). Researchers must use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires refrigeration (2–8°C) in airtight, light-resistant containers .

Advanced Research Questions

Q. How can α-bromination of 3'-chloropropiophenone be optimized under flow chemistry conditions?

Flow reactors enhance reaction control and scalability. Key parameters include:

  • Residence time : 5–10 minutes at 50–60°C.
  • Reagent stoichiometry : 1.1 equivalents of bromine to avoid di-bromination.
  • Solvent system : Acetic acid with in-line quenching (e.g., sodium thiosulfate) to prevent over-bromination. Process analytical technology (PAT) tools like inline FTIR enable real-time monitoring .

Q. What mechanistic insights explain by-product formation during tert-butylamination of this compound?

Competing SN2 and elimination pathways can generate undesired alkenes or dehalogenated products. Solvent polarity (e.g., N-methylpyrrolidinone vs. THF) and temperature (optimal: 55–60°C) critically influence selectivity. Adding catalytic KI enhances bromide displacement efficiency, reducing elimination by-products .

Q. How is the genotoxic risk of this compound assessed per ICH M7 guidelines?

The compound is classified as a mutagenic impurity requiring strict control (threshold: ≤1.5 μg/day). Testing includes:

  • Ames test : Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix).
  • In vitro micronucleus assay : TK6 human lymphoblastoid cells to assess chromosomal damage. Positive results necessitate process modifications (e.g., purging studies) to reduce residual levels in APIs .

Q. What strategies improve regioselectivity in brominating substituted propiophenones?

Electronic and steric effects dominate regioselectivity. Electron-withdrawing groups (e.g., -Cl at the 3' position) direct bromination to the α-carbon. Steric hindrance from ortho-substituents can be mitigated using bulky catalysts (e.g., FeCl₃) or low-temperature bromine addition .

Q. Methodological Considerations

Q. How is this compound quantified in stability studies of bupropion hydrochloride?

Stability-indicating methods like reverse-phase HPLC (C18 column, acetonitrile/water gradient) separate the compound from degradation products. Forced degradation (heat, light, acid/base hydrolysis) validates method robustness. Limit of quantification (LOQ) is typically ≤0.05% w/w .

Q. What purification techniques resolve diastereomeric by-products in this compound synthesis?

Chiral chromatography (e.g., Chiralpak AD-H column) or fractional crystallization in hexane/ethyl acetate mixtures effectively separate enantiomers. Polar solvents favor crystallization of the desired (R)-isomer, critical for active pharmaceutical ingredient (API) quality .

Properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)propan-1-one
Source PubChem
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InChI

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNMQTRHMBQQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956382
Record name 2-Bromo-1-(3-chlorophenyl)propan-1-one
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Molecular Weight

247.51 g/mol
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CAS No.

34911-51-8
Record name 2-Bromo-1-(3-chlorophenyl)-1-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo-3-chloropropiophenone
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Record name 2-Bromo-1-(3-chlorophenyl)propan-1-one
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Record name 2-bromo-3'-chloropropiophenone
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Record name .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE
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Synthesis routes and methods I

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2 h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
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Synthesis routes and methods II

Procedure details

To 1 mole of m-chloropropiophenone heated to 60±5° C., bromine was added dropwise under stirring. The reaction temperature was kept at 60±5° C. during the addition of bromine, and kept for 5.5 hours after the addition. m-Chloro-α-bromopropiophenone (compound of formula (II)) was obtained.
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Synthesis routes and methods III

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-3'-chloropropiophenone
2-Bromo-3'-chloropropiophenone
2-Bromo-3'-chloropropiophenone
2-Bromo-3'-chloropropiophenone
2-Bromo-3'-chloropropiophenone
2-Bromo-3'-chloropropiophenone

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